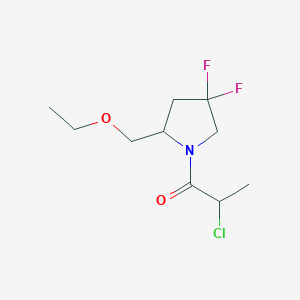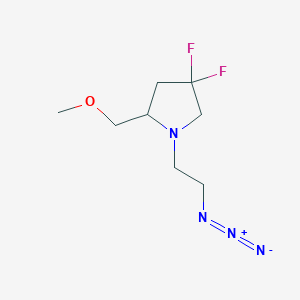
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol
Übersicht
Beschreibung
(1-(3-Fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol, commonly referred to as FMBIM, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic organic compound that is found in many naturally occurring compounds and drugs. FMBIM has been used as a building block in the synthesis of other compounds and has been studied for its potential applications in medicine, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Applications
Imidazole derivatives, including those related to the mentioned compound, have shown significant antimicrobial and antitumor properties. For example, a study by Maheta, Patel, and Naliapara (2012) demonstrated the synthesis of novel imidazole bearing isoxazole derivatives with potential antimicrobial activity. These compounds were prepared through a series of synthetic steps, highlighting the importance of imidazole frameworks in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012). Similarly, Farghaly (2010) explored the synthesis of new indole derivatives containing pyrazoles, starting from a related imidazole compound, showing in-vitro tumor cell-growth inhibition, which underscores the utility of these compounds in antitumor research (Farghaly, 2010).
Fluorescence and Optical Applications
The fluorescence properties of imidazole derivatives are also of considerable interest. A study by Zheng Wen-yao (2012) on the synthesis of a Zn^2+ fluorescent probe from a related compound underscores the utility of imidazole derivatives in developing fluorescent materials with high quantum yield and significant Stoke's shift. This application is crucial for bioimaging and molecular tracking (Zheng, 2012).
Catalyst Development
In the field of catalysis, imidazole derivatives serve as precursors or components in synthesizing efficient catalysts. For example, the work by Donthireddy et al. (2020) demonstrated the synthesis of ruthenium(II) complexes with imidazole-based ligands for C-N bond formation via hydrogen-borrowing methodology. These complexes showed high efficiency across a range of substrates under solvent-free conditions, highlighting the role of imidazole derivatives in catalytic innovation (Donthireddy, Illam, & Rit, 2020).
Safety and Hazards
The safety information for a similar compound, 3-Fluoro-4-methoxybenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[3-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-17-12-3-2-9(4-11(12)13)6-15-8-14-5-10(15)7-16/h2-5,8,16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXGBJFNHMVQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC=C2CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-amine](/img/structure/B1478412.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butanoic acid](/img/structure/B1478413.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)







